molecular formula C10H12F2N2O2 B2608321 methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate CAS No. 938018-01-0

methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate

Cat. No.: B2608321
CAS No.: 938018-01-0
M. Wt: 230.215
InChI Key: DPNFIUWLSAKCJD-UHFFFAOYSA-N
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Description

Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate is a chemical compound with the molecular formula C10H12F2N2O2. It is known for its unique structure, which includes a difluoromethyl group and a cyclopenta[c]pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate typically involves the difluoromethylation of a precursor compound. One common method is the use of difluoromethylation reagents to introduce the difluoromethyl group into the cyclopenta[c]pyrazole ring. This process can be achieved through various metal-based methods, including stoichiometric and catalytic modes .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized cyclopenta[c]pyrazole compounds .

Scientific Research Applications

Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The cyclopenta[c]pyrazole ring structure may also contribute to its biological activity by facilitating interactions with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate
  • Methyl [3-(chloromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate
  • Methyl [3-(bromomethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate

Uniqueness

Methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2/c1-16-8(15)5-14-7-4-2-3-6(7)9(13-14)10(11)12/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFIUWLSAKCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(CCC2)C(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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